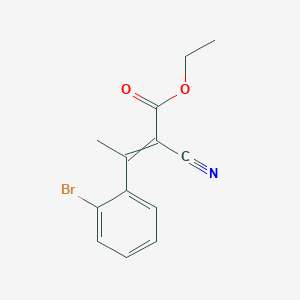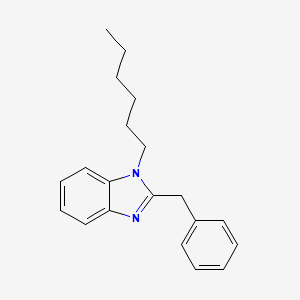
1,1'-(Phenylmethylene)bis(3-methyl-1H-indazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Phenylmethylene)bis(3-methyl-1H-indazole) is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties
准备方法
The synthesis of 1,1’-(Phenylmethylene)bis(3-methyl-1H-indazole) typically involves a multi-step process. One common method includes the reaction of 3-methyl-1H-indazole with benzaldehyde in the presence of a catalyst such as sodium acetate . The reaction is carried out at room temperature, and the product is isolated through filtration and purification techniques. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1,1’-(Phenylmethylene)bis(3-methyl-1H-indazole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indazole ring, using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted indazole derivatives .
科学研究应用
1,1’-(Phenylmethylene)bis(3-methyl-1H-indazole) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anti-inflammatory and antiviral treatments.
Industry: It is used in the production of rubber chemicals as an anti-reversion agent.
作用机制
The mechanism of action of 1,1’-(Phenylmethylene)bis(3-methyl-1H-indazole) involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The compound’s ability to scavenge free radicals also contributes to its antioxidant properties.
相似化合物的比较
1,1’-(Phenylmethylene)bis(3-methyl-1H-indazole) can be compared with other similar compounds such as:
4,4’-(Arylmethylene)bis(3-methyl-1H-pyrazol-5-ols): These compounds also exhibit antioxidant and anticancer activities but differ in their core structure and specific biological activities.
3,3’-(Phenylmethylene)bis(1H-indole): This compound shares a similar phenylmethylene linkage but has an indole rather than an indazole core, leading to different chemical and biological properties.
The uniqueness of 1,1’-(Phenylmethylene)bis(3-methyl-1H-indazole) lies in its specific indazole structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
105873-89-0 |
|---|---|
分子式 |
C23H20N4 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
3-methyl-1-[(3-methylindazol-1-yl)-phenylmethyl]indazole |
InChI |
InChI=1S/C23H20N4/c1-16-19-12-6-8-14-21(19)26(24-16)23(18-10-4-3-5-11-18)27-22-15-9-7-13-20(22)17(2)25-27/h3-15,23H,1-2H3 |
InChI 键 |
OKBTUZHGXZSJFT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C2=CC=CC=C12)C(C3=CC=CC=C3)N4C5=CC=CC=C5C(=N4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)

![Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]-](/img/no-structure.png)
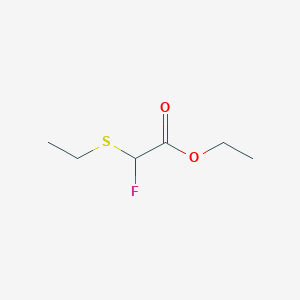
![N-(3-amino-3-iminopropyl)-4-[[4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid](/img/structure/B14330721.png)
![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)
![1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one](/img/structure/B14330741.png)
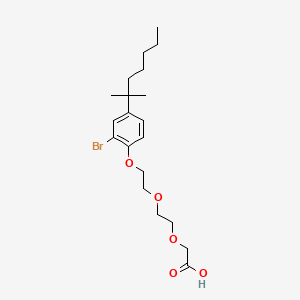
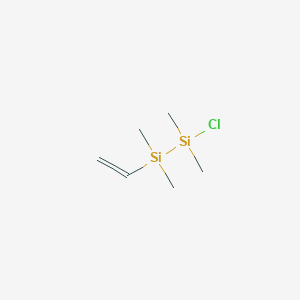
![Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane](/img/structure/B14330758.png)
![Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14330760.png)
